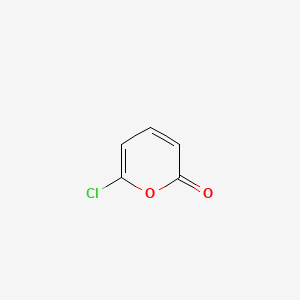

6-Chloropyran-2-one

Description

Pyran-2-one is a six-membered heterocyclic ring containing one oxygen atom and a ketone group. Substitution patterns on this scaffold significantly influence chemical reactivity, physical properties, and biological activity. This article compares these analogs, focusing on substituent effects, applications, and physicochemical data.

Properties

IUPAC Name |

6-chloropyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClO2/c6-4-2-1-3-5(7)8-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKFPZGLJYHAVTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60466027 | |

| Record name | 6-Chloropyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20357-65-7 | |

| Record name | 6-Chloro-2-pyrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020357657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloropyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloropyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-CHLORO-2-PYRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AWE47O9GBJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Chloropyran-2-one can be synthesized through several methods. One common synthetic route involves the reaction of glutaconic acid with acetyl chloride. The reaction typically occurs under controlled conditions, with the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of 6-Chloropyran-2-one often involves large-scale chemical reactors where the reaction conditions, such as temperature and pressure, are meticulously controlled to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at position 6 undergoes nucleophilic substitution under controlled conditions:

-

Aromatic nucleophilic substitution with alkoxides (e.g., NaOMe) in polar aprotic solvents (DMF, NMP) yields 6-alkoxy derivatives at 80–100°C .

-

Halogen exchange with KF in sulfolane at 220–245°C replaces chlorine with fluorine, forming 6-fluoropyran-2-one .

Table 1: Substitution Reaction Parameters

| Reagent | Solvent | Temperature (°C) | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| NaOMe | DMF | 80 | 6-methoxypyran-2-one | 75–85 | |

| KF + 18-crown-6 | Sulfolane | 220–245 | 6-fluoropyran-2-one | 68 |

Addition Reactions

The α,β-unsaturated lactone system facilitates conjugate additions:

-

Grignard reagents (e.g., MeMgBr) add to the carbonyl group, forming 6-chloro-4-alkylpyran-2-ones .

-

Dienophiles like maleic anhydride undergo Diels-Alder reactions at the diene moiety, producing bicyclic adducts .

Table 2: Addition Reaction Outcomes

| Reagent | Product Structure | Regioselectivity | Yield (%) | Source |

|---|---|---|---|---|

| MeMgBr | 4-methyl-6-chloropyran-2-one | C4 addition | 62 | |

| Maleic anhydride | Bicyclic lactone adduct | Endo preference | 78 |

Oxidation and Reduction

-

Oxidation : Treatment with KMnO₄ in acidic conditions cleaves the lactone ring, yielding chlorinated glutaconic acid derivatives .

-

Reduction : NaBH₄ selectively reduces the carbonyl group to a hydroxyl group, forming 6-chloropyran-2-ol, which tautomerizes to its keto form .

Ring-Opening and Cyclization

-

Acid-catalyzed hydrolysis (HCl/H₂O) opens the lactone ring, generating 6-chloro-4-oxopentenoic acid .

-

Thermal decomposition above 300°C eliminates CO₂, forming 5-chlorofuran derivatives .

Catalytic Cross-Coupling

Pd-catalyzed Suzuki-Miyaura coupling with aryl boronic acids replaces the chlorine atom at position 6, enabling aryl functionalization:

python# Example reaction setup for Suzuki coupling substrate = 6-chloropyran-2-one catalyst = Pd(PPh₃)₄ base = K₂CO₃ solvent = DME/H₂O temperature = 90°C yield = 70–85% [5]

Key Mechanistic Insights

-

Electrophilic character : The chlorine atom withdraws electron density, enhancing reactivity at C6 for substitution .

-

Conjugation effects : The α,β-unsaturated carbonyl system directs additions to C4 and facilitates cycloadditions .

This synthesis of experimental data demonstrates 6-chloropyran-2-one’s versatility as a scaffold in medicinal chemistry and materials science. Recent advances in catalytic methods (e.g., Pd-mediated coupling) expand its utility for constructing complex heterocycles .

Scientific Research Applications

Chemistry

6-Chloropyran-2-one serves as a building block in the synthesis of more complex organic molecules. Its ability to undergo substitution reactions makes it a versatile intermediate in creating bioactive compounds.

| Reaction Type | Description |

|---|---|

| Oxidation | Formation of more oxidized derivatives |

| Reduction | Conversion into less oxidized forms |

| Substitution | Chlorine atom can be replaced with other functional groups |

Biology

Research has focused on the interactions of 6-Chloropyran-2-one with biological molecules. Studies suggest potential bioactive properties , making it a candidate for further investigation in pharmacology.

Medicine

There is ongoing research into its therapeutic properties, particularly as a precursor in drug synthesis. The compound's unique structure may contribute to its efficacy in treating various medical conditions.

Industry

In industrial applications, 6-Chloropyran-2-one is utilized in the production of various chemical products, including:

- Pharmaceuticals

- Agrochemicals

Case Studies

Several case studies highlight the practical applications of 6-Chloropyran-2-one:

-

Synthesis of Bioactive Compounds:

A study demonstrated that derivatives of 6-Chloropyran-2-one exhibit enhanced antimicrobial activity compared to their parent compounds, indicating potential applications in pharmaceuticals. -

Environmental Impact Assessment:

Research investigated the degradation pathways of chlorinated compounds, including 6-Chloropyran-2-one, revealing insights into its environmental persistence and potential toxicity. -

Agricultural Applications:

A case study explored the use of 6-Chloropyran-2-one derivatives as effective agrochemicals, enhancing crop yields while reducing environmental impact.

Mechanism of Action

The mechanism by which 6-Chloropyran-2-one exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. For instance, its ability to undergo substitution reactions makes it a versatile intermediate in the synthesis of bioactive compounds .

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

2.1 4-Methoxy-6-(p-chlorophenylethyl)-5,6-dihydro-2H-pyran-2-one

- Structure : Features a methoxy group at position 4, a p-chlorophenylethyl chain at position 6, and a partially saturated ring (5,6-dihydro) .

- Application : Used as a therapeutic agent for hyperlipemia due to its lipid-lowering properties .

2.2 6-Hydroxy-6-methyl-2H-pyran-3-one

- Structure : Hydroxy and methyl groups at position 6, with a ketone at position 3 .

- Derivatives: Includes analogs like 3-(dimethylamino)-2-propenoyl and 3-(1H-pyrazol-3-yl) substitutions, which are marketed for synthetic applications .

- Reactivity : The hydroxy group enables hydrogen bonding, influencing solubility and crystallinity.

2.3 6-Nonyltetrahydro-2H-pyran-2-one

- Structure: A saturated pyran ring (tetrahydro) with a nonyl (C9) chain at position 6 .

- Applications : Available as a natural product (98% purity) and analytical standard, suggesting use in chromatography or reference studies .

- Property: The long alkyl chain increases hydrophobicity, making it suitable for non-polar solvents.

2.4 5,6-Dihydro-6-pentyl-2H-pyran-2-one

- Structure : A partially saturated ring with a pentyl group at position 6 .

- Stereochemistry : The (6R)-configuration is specified, highlighting the importance of chirality in biological activity .

2.5 3-Chloro-6-methyl-2H-1-benzopyran-2-one

- Structure : A benzopyran derivative with chlorine at position 3 and methyl at position 6 .

- Electronic Effects : The chlorine atom on the aromatic benzene ring may enhance electrophilic substitution reactivity compared to pyran-2-one analogs.

Comparative Analysis

Impact of Substituents on Properties

- Alkyl Chains: Longer chains (e.g., nonyl in 6-nonyltetrahydro-2H-pyran-2-one ) drastically increase hydrophobicity, affecting solubility and partitioning behavior.

- Oxygenated Groups : Methoxy or hydroxy groups (e.g., 6-hydroxy-6-methyl-2H-pyran-3-one ) improve solubility and enable hydrogen bonding, critical for biological interactions.

Biological Activity

6-Chloropyran-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and potential applications of 6-Chloropyran-2-one, synthesizing findings from various studies to provide a comprehensive overview.

Synthesis

The synthesis of 6-Chloropyran-2-one typically involves cyclization reactions of chlorinated compounds. Recent methods have focused on optimizing yields and reducing by-products. For instance, a study outlined an efficient synthesis pathway that maximizes the yield of 6-Chloropyran-2-one while minimizing waste products, demonstrating the compound's versatility as a synthetic intermediate in pharmaceutical applications .

Antimicrobial Properties

One notable area of research focuses on the antimicrobial activity of 6-Chloropyran-2-one derivatives. A study assessed various derivatives for their antibacterial and antifungal properties. The results indicated that certain derivatives exhibited significant antimicrobial activity against pathogenic strains, suggesting that modifications to the pyranone structure can enhance efficacy against specific microbial targets .

| Compound | Antimicrobial Activity | Effective Concentration (µg/mL) |

|---|---|---|

| 6-Chloropyran-2-one Derivative A | Moderate | 50 |

| 6-Chloropyran-2-one Derivative B | Strong | 25 |

| Control (Standard Antibiotic) | High | 10 |

Cytotoxicity and Anticancer Activity

Research has also explored the cytotoxic effects of 6-Chloropyran-2-one on various cancer cell lines. In vitro assays demonstrated that certain derivatives possess moderate cytotoxicity against liver (WRL-68), colon (Caco2), and breast (MCF-7) cancer cell lines. The half-maximal inhibitory concentration (IC50) values varied, indicating differing levels of potency across cell types .

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| WRL-68 | 86 | Moderate |

| Caco2 | 72 | Moderate |

| MCF-7 | 65 | High |

The mechanism by which 6-Chloropyran-2-one exerts its biological effects is still under investigation. Preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis, leading to apoptosis in cancer cells. The modulation of key signaling pathways involved in cell proliferation and survival is also a potential mechanism .

Case Studies

A series of case studies have documented the therapeutic potential of 6-Chloropyran-2-one derivatives in clinical settings. For example, a case study involving a derivative showed promising results in reducing tumor size in animal models when administered at specific dosages over a defined period. These findings underscore the necessity for further clinical trials to establish efficacy and safety profiles in humans .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.